

# Spectroscopic and Synthetic Profile of 2-Isobutyrylcyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Isobutyrylcyclohexanone

Cat. No.: B1365007

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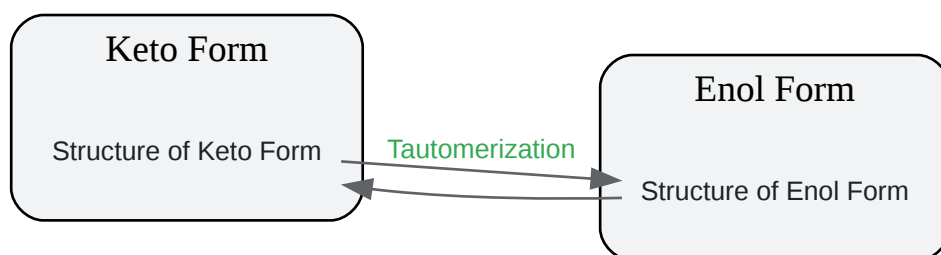
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **2-isobutyrylcyclohexanone** (CAS No: 39207-65-3). Due to the limited availability of published experimental spectra, this document presents predicted data based on established principles of organic spectroscopy and the known propensity of this compound to exist predominantly in its enol tautomer. One supplier notes that this compound exists as approximately 96% enol form.<sup>[1]</sup> This guide is intended to serve as a valuable resource for researchers in chemical synthesis and drug development.

## Chemical Structure and Properties

**2-Isobutyrylcyclohexanone**, with the molecular formula  $C_{10}H_{16}O_2$ , possesses a molecular weight of 168.23 g/mol.<sup>[2]</sup> It is a dicarbonyl compound that exhibits keto-enol tautomerism. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.

### Keto-Enol Tautomerism of 2-Isobutyrylcyclohexanone



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Caption: Keto-enol tautomerism of **2-isobutyrylcyclohexanone**.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the enol tautomer of **2-isobutyrylcyclohexanone**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

### Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~16.0	br s	1H	Enolic -OH
~2.5 - 2.3	m	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~2.2 - 2.0	m	4H	Cyclohexene ring protons adjacent to C=C
~1.7 - 1.5	m	4H	Remaining cyclohexene ring protons
~1.1	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

### Predicted $^{13}\text{C}$ NMR Data (in $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~205	C=O (isobutyryl)
~195	C=O (cyclohexenone, enol)
~110	=C-H (enol)
~40	-CH(CH <sub>3</sub> ) <sub>2</sub>
~30-20	Cyclohexene carbons
~19	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 2400	Broad	O-H stretch (intramolecularly hydrogen-bonded)
~2960, 2870	Medium-Strong	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (conjugated ketone)
~1600	Strong	C=C stretch (enol)

## Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance	Possible Fragment
168	Moderate	[M] <sup>+</sup> (Molecular Ion)
125	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of isopropyl group)
97	High	[C <sub>6</sub> H <sub>9</sub> O] <sup>+</sup>
71	High	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> (Isobutyryl cation)
43	Very High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Isopropyl cation)

## Synthesis of 2-Isobutyrylcyclohexanone

A plausible and common method for the synthesis of **2-isobutyrylcyclohexanone** is the acylation of cyclohexanone with an isobutyryl acylating agent, such as isobutyryl chloride, under basic conditions.

### Experimental Protocol: Acylation of Cyclohexanone

Materials:

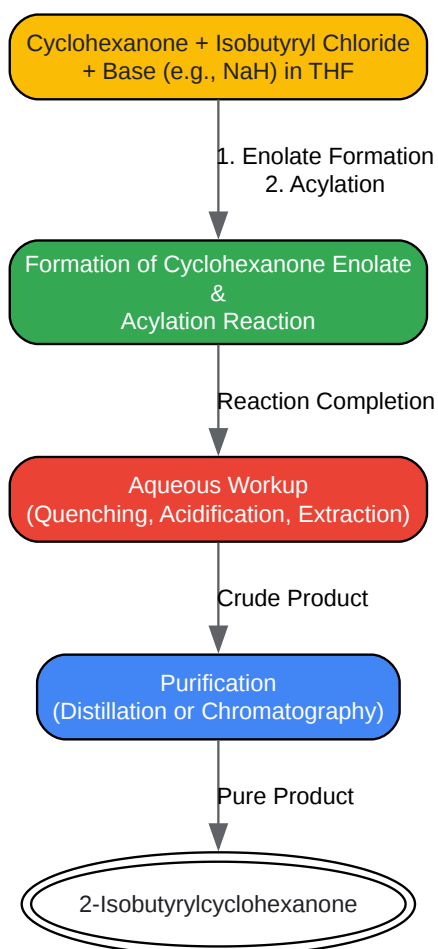
- Cyclohexanone
- Isobutyryl chloride
- Sodium hydride (NaH) or another suitable base
- Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent
- Hydrochloric acid (HCl), aqueous solution for workup
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride in anhydrous THF.
- **Enolate Formation:** Cyclohexanone, dissolved in anhydrous THF, is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the cyclohexanone enolate.

- **Acylation:** The reaction mixture is cooled back to 0 °C, and a solution of isobutyryl chloride in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
- **Workup:** The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then acidified with a dilute HCl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield **2-isobutyrylcyclohexanone**.

## Synthetic Workflow



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Caption: General workflow for the synthesis of **2-isobutyrylcyclohexanone**.

## Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic pathway for **2-isobutyrylcyclohexanone**. The predominance of the enol tautomer significantly influences its spectral characteristics. The provided data and protocols offer a valuable starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds in various fields of chemical and pharmaceutical sciences. It is important to note that the provided spectroscopic data are predicted and should be confirmed by experimental analysis.

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## References

- 1. strem.com [strem.com]
- 2. 2-(2-Methylpropanoyl)cyclohexan-1-one | C<sub>10</sub>H<sub>16</sub>O<sub>2</sub> | CID 11469301 - PubChem [pubchem.ncbi.nlm.nih.gov]
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